4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, fluorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized by reacting ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine . This intermediate is then subjected to further reactions to introduce the fluorophenyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Suzuki Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols.
Suzuki Coupling: Boronic acids and palladium catalysts are typically used.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with anti-inflammatory, anticancer, and neuroprotective properties
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the phenyl and fluorophenyl substitutions.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Another analog with an iodine substitution instead of fluorophenyl.
Uniqueness
4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H11ClFN3 |
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Molecular Weight |
323.7 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-7-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H11ClFN3/c19-17-15-10-16(12-6-8-13(20)9-7-12)23(18(15)22-11-21-17)14-4-2-1-3-5-14/h1-11H |
InChI Key |
PMEKECWKQLRLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC3=C2N=CN=C3Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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